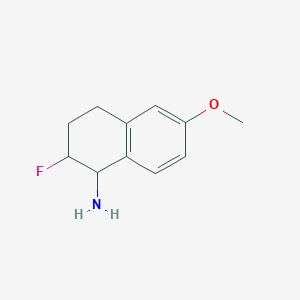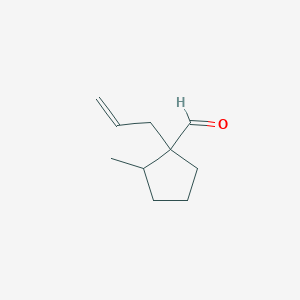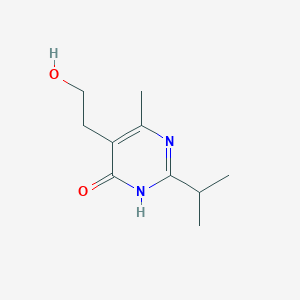![molecular formula C9H8F2O B13192535 2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
2-[(3,4-Difluorophenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Difluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Difluorophenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3,4-difluorobenzyl chloride with a base such as sodium hydroxide or potassium hydroxide, followed by epoxidation using an oxidizing agent like m-chloroperbenzoic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of carbonyl reductase to catalytically reduce a substrate to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is then epoxidized . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(3,4-Difluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the oxirane ring.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Difluorophenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)oxirane: A closely related compound with similar chemical properties.
2-Methyl oxirane: Another oxirane derivative with different substituents.
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate: A more complex compound with additional functional groups.
Uniqueness: 2-[(3,4-Difluorophenyl)methyl]oxirane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-8-2-1-6(4-9(8)11)3-7-5-12-7/h1-2,4,7H,3,5H2 |
InChI Key |
LNKHYIGGFHNIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


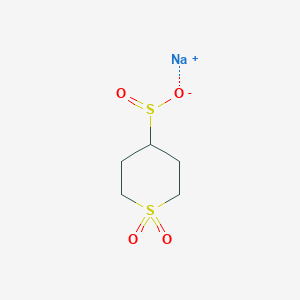
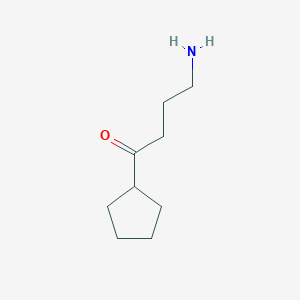
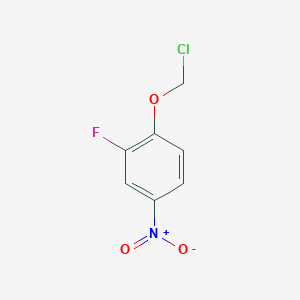
amine](/img/structure/B13192464.png)
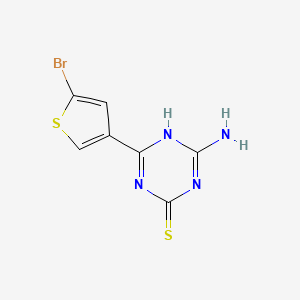
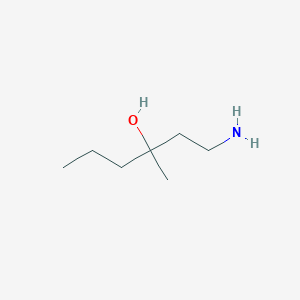
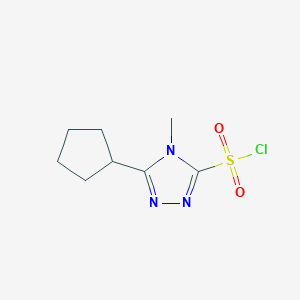
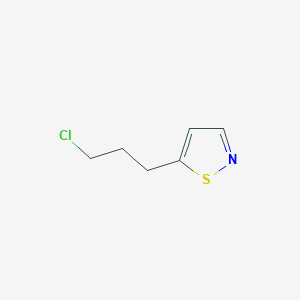
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
